molecular formula C15H20ClN3O6S B2695366 tert-Butyl 4-[(2-chloro-5-nitrobenzene)sulfonyl]piperazine-1-carboxylate CAS No. 501928-01-4

tert-Butyl 4-[(2-chloro-5-nitrobenzene)sulfonyl]piperazine-1-carboxylate

Cat. No.: B2695366
CAS No.: 501928-01-4
M. Wt: 405.85
InChI Key: VTNHUEJJSSAAMX-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(2-chloro-5-nitrobenzene)sulfonyl]piperazine-1-carboxylate is a versatile and high-value chemical intermediate extensively employed in the discovery and development of novel therapeutic agents. Its core structure integrates a sulfonyl chloride moiety, a nitro group, and a Boc-protected piperazine, making it a crucial building block for the synthesis of targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11076521/]. In this application, the compound serves as a synthetic precursor for the E3 ligase-recruiting ligand, where the sulfonyl chloride group is particularly reactive towards amine nucleophiles, enabling the formation of sulfonamide linkages that are integral to the final molecular construct [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02304]. Researchers also utilize this scaffold in medicinal chemistry programs to create sulfonamide-based inhibitors, exploiting the 2-chloro-5-nitrophenylsulfonyl group to interact with specific enzymatic pockets. The Boc-protected piperazine offers synthetic flexibility, as the protecting group can be readily removed under mild acidic conditions to reveal a secondary amine for further functionalization, allowing for the rapid generation of diverse compound libraries aimed at challenging biological targets in oncology and other disease areas. This compound is strictly for research applications in laboratory settings.

Properties

IUPAC Name

tert-butyl 4-(2-chloro-5-nitrophenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O6S/c1-15(2,3)25-14(20)17-6-8-18(9-7-17)26(23,24)13-10-11(19(21)22)4-5-12(13)16/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNHUEJJSSAAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[(2-chloro-5-nitrobenzene)sulfonyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with 2-chloro-5-nitrobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-[(2-chloro-5-nitrobenzene)sulfonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed:

    Substitution: Formation of derivatives with different substituents on the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Oxidation: Formation of oxidized derivatives of the piperazine ring.

Scientific Research Applications

In industrial settings, the production processes are scaled up, optimizing reaction conditions such as temperature, pH, and reaction time to enhance yield and purity.

Chemistry

In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is particularly useful as an intermediate in pharmaceutical and agrochemical preparations.

Biology

Biologically, tert-Butyl 4-[(2-chloro-5-nitrobenzene)sulfonyl]piperazine-1-carboxylate is utilized to investigate the effects of sulfonyl-containing piperazine derivatives on biological systems. It is instrumental in developing new drugs that target specific enzymes and receptors.

Medicine

The compound has garnered attention for its therapeutic potential, being studied for:

  • Antimicrobial Properties : Exhibiting activity against various bacterial strains by disrupting cell wall synthesis.
  • Anticancer Effects : Demonstrating the ability to induce apoptosis in cancer cells through modulation of cyclin-dependent kinases (CDKs), particularly in breast and colon cancer cell lines.
  • Anti-inflammatory Activity : Showing promise in downregulating pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.

Industry

In industrial applications, it is used for producing specialty chemicals and materials, contributing to the development of new catalysts and polymers.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activities of this compound:

Antimicrobial Studies

Research indicates that this compound can inhibit the growth of multiple bacterial strains, showcasing its potential as an antimicrobial agent.

Anticancer Mechanisms

Studies have reported that this compound can inhibit cell proliferation in cancer cell lines by activating apoptosis-related pathways.

Inflammation Modulation

A study published in Frontiers in Pharmacology highlighted its ability to downregulate TNF-alpha and IL-6 levels in macrophages, indicating its potential role in treating inflammatory conditions.

Summary Table: Biological Activities

Activity TypeObservations
Antimicrobial Inhibits growth of various bacterial strains
Anticancer Induces apoptosis; inhibits proliferation in cancer cells
Anti-inflammatory Downregulates pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(2-chloro-5-nitrobenzene)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfonyl group plays a crucial role in

Biological Activity

tert-Butyl 4-[(2-chloro-5-nitrobenzene)sulfonyl]piperazine-1-carboxylate (CAS: 501928-01-4) is a compound with significant biological activity, particularly in medicinal chemistry. Its unique structure, characterized by a piperazine ring and a sulfonyl group linked to a chloronitrobenzene moiety, allows it to interact with various biological targets, making it a subject of interest for drug development.

  • Molecular Formula : C15H20ClN3O6S
  • Molecular Weight : 405.85 g/mol
  • Boiling Point : Approximately 535.3 °C
  • Density : 1.415 g/cm³

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The sulfonyl group is crucial for its interaction with molecular targets, influencing various cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Properties

The compound has been investigated for its anticancer effects. It has demonstrated the ability to induce apoptosis in cancer cells by activating specific signaling pathways. For instance, studies have reported that it can inhibit cell proliferation in breast and colon cancer cell lines through the modulation of cyclin-dependent kinases (CDKs) .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo models.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Studies :
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of sulfonyl piperazines exhibit significant antibacterial activity against resistant strains of Staphylococcus aureus .
  • Anticancer Mechanisms :
    • Research in Molecular Cancer Therapeutics indicated that compounds similar to this compound effectively inhibit CDK6, leading to reduced tumor growth in xenograft models .
  • Inflammation Modulation :
    • A recent study published in Frontiers in Pharmacology reported that this compound could downregulate TNF-alpha and IL-6 levels in macrophages, indicating its potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibits growth of resistant Staphylococcus aureus
AnticancerInduces apoptosis in breast and colon cancer cells
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Comparison with Similar Compounds

Sulfonyl-Linked Aromatic and Heterocyclic Groups

  • Oxindole Derivatives: Compound: tert-Butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate (). Synthesis: Reacted 2-oxoindoline-5-sulfonyl chloride with tert-butyl piperazine-1-carboxylate in 1,4-dioxane/pyridine. Further modified with cyclopentanone to introduce a cyclopentylidene group . Application: Precursor to Bruton’s tyrosine kinase (BTK) inhibitors, highlighting sulfonamide’s role in kinase targeting.
  • Trifluoromethylsulfonyl Derivative :

    • Compound : tert-Butyl 4-((trifluoromethyl)sulfonyl)piperazine-1-carboxylate ().
    • Synthesis : Trifluoromethanesulfonyl anhydride reacted with tert-butyl piperazine-1-carboxylate in dichloromethane at −50°C .
    • Feature : The electron-withdrawing CF₃ group enhances metabolic stability and electrophilicity.
  • Pyrimidinylmethyl Substituent: Compound: tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}-piperazine-1-carboxylate (). Structure: Features a pyrimidine ring and intramolecular hydrogen bonding (O—H⋯N), influencing crystal packing .

Non-Sulfonyl Modifications

  • Cyclohexylamino Derivatives: Compounds: tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (). Synthesis: Reductive amination of 4-(dibenzylamino)cyclohexan-1-one with tert-butyl piperazine-1-carboxylate . Application: Intermediate for chiral amine synthesis in drug discovery.
  • Oxazolidinone-Triazole Hybrids: Compounds 1a/1b: tert-Butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (). Stability: Degraded in simulated gastric fluid, indicating sensitivity to acidic conditions .

Stability and Reactivity

  • Acid Sensitivity: Compounds 1a/1b () undergo degradation in gastric fluid due to oxazolidinone ring instability, contrasting with the robust stability of trifluoromethylsulfonyl derivatives .
  • Hydrogen Bonding : Pyrimidinylmethyl derivatives () form N—H⋯O/N hydrogen bonds, enhancing crystalline stability and influencing bioavailability .

Data Table: Key Structural and Functional Comparisons

Compound Substituent Synthesis Method Stability Profile Biological Application Reference
2-Oxoindolin-5-yl sulfonyl 1,4-Dioxane/pyridine, cyclopentanone Stable in synthesis BTK inhibition
Trifluoromethyl sulfonyl CF₃SO₂ anhydride at −50°C High metabolic stability Electrophilic intermediates
Pyrimidinylmethyl Crystallization with H-bonding Crystalline stability Structural studies
Oxazolidinone-triazole Multi-step coupling Acid-labile Antibacterial candidates
Cyclohexylamino Reductive amination Chiral stability Chiral amine synthesis

Research Findings and Trends

  • Electron-Withdrawing Groups : Trifluoromethyl and nitro groups enhance stability and binding affinity but may increase synthetic complexity .
  • Acid Sensitivity: Compounds with labile heterocycles (e.g., oxazolidinones) require formulation adjustments for oral bioavailability .
  • Crystallography : Hydrogen-bonding patterns in pyrimidinylmethyl derivatives enable precise structural analysis, aiding drug design .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl 4-[(2-chloro-5-nitrobenzene)sulfonyl]piperazine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of the piperazine core. A common approach involves reacting tert-butyl piperazine-1-carboxylate with 2-chloro-5-nitrobenzenesulfonyl chloride under basic conditions (e.g., DCM/TEA at 0–25°C). Purification via silica gel chromatography (hexane:ethyl acetate gradients) yields the product . Optimizing stoichiometry (1.2–1.5 eq sulfonyl chloride) and reaction time (4–6 hr) maximizes yields (~80%). Competing side reactions (e.g., over-sulfonylation) are mitigated by controlled addition and inert atmospheres .
Reaction Parameter Optimal Range Impact on Yield
Temperature0–25°CHigher yields at lower temps (prevents decomposition)
Solvent SystemDCM/TEAEnhances sulfonyl chloride activation
Equivalents of Sulfonyl Chloride1.2–1.5Excess >1.5 eq increases impurities

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm sulfonylation (δ 8.2–8.5 ppm for aromatic protons, δ 160–165 ppm for sulfonyl carbonyl).
  • LCMS : ESI+ mode detects [M+H]+^+ at m/z 432.3 (calculated: 432.08) .
  • XRD : Single-crystal X-ray diffraction (e.g., Bruker APEXII CCD) resolves stereochemistry, confirming chair conformation of the piperazine ring and dihedral angles between aromatic planes (e.g., 25.6° in related analogs) .

Advanced Research Questions

Q. How do crystallographic studies inform the compound’s supramolecular interactions?

  • Methodological Answer : XRD reveals intermolecular hydrogen bonding (N–H⋯O, N–H⋯N) and π–π stacking (3.4–3.6 Å between aromatic rings), stabilizing the crystal lattice. For example, in tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate, hydrogen bonds form infinite chains along the [110] direction, while π–π interactions create layered networks in the ab-plane . These insights guide co-crystallization strategies for drug-delivery systems.

Q. What contradictions exist in synthetic protocols, and how can they be resolved?

  • Methodological Answer : Discrepancies arise in:

  • Solvent Choice : Some protocols use THF instead of DCM, but THF may reduce sulfonyl chloride reactivity due to lower polarity. Validation via 19^{19}F NMR (if fluorinated analogs are used) clarifies reaction efficiency .
  • Purification : Gradient elution (hexane:ethyl acetate vs. dichloromethane:methanol) affects purity. Parallel TLC monitoring (Rf = 0.3–0.4 in 4:1 hexane:EA) identifies optimal fractions .

Q. How does the sulfonyl group influence biological activity, and what SAR studies are applicable?

  • Methodological Answer : The 2-chloro-5-nitrobenzenesulfonyl moiety enhances electrophilicity, facilitating interactions with nucleophilic residues (e.g., cysteine thiols in enzymes). SAR studies on analogs show:

  • Nitro Group : Critical for hydrogen-bond acceptor activity (ΔpIC50_{50} = 1.2 upon reduction to amine).
  • Chloro Substituent : Ortho-position improves steric fit in hydrophobic pockets (e.g., kinase ATP-binding sites) .
    • Experimental Design : Competitive inhibition assays (e.g., fluorescence polarization) quantify target binding, while mutagenesis (e.g., Cys→Ala) validates sulfonyl-dependent mechanisms .

Data Contradictions and Validation

Q. Why do reported melting points vary across studies, and how can this be addressed?

  • Methodological Answer : Variations (e.g., 109–111°C vs. 105–107°C) stem from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) at 10°C/min under N2_2 identifies endothermic peaks corresponding to pure forms. Recrystallization from ethanol/water (7:3) ensures consistency .

Methodological Best Practices

Q. What safety protocols are essential for handling this compound?

  • Answer :

  • PPE : Nitrile gloves, lab coat, and eye protection (splash risk).
  • Ventilation : Use fume hoods due to potential nitro group toxicity (LD50_{50} oral, rat: 250 mg/kg) .
  • Storage : Desiccated at –20°C (prevents hydrolysis of the tert-butyl carbamate) .

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